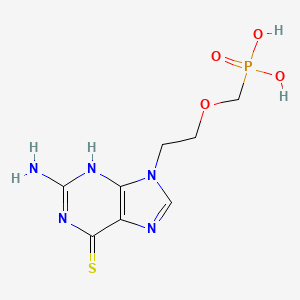
5-endo-(Cyanomethyl)endothall thioanhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-endo-(Cyanomethyl)endothall thioanhydride is a derivative of endothall, a well-known herbicide. This compound is characterized by the presence of a cyanomethyl group at the 5-endo position and a thioanhydride functional group. It is known for its high toxicity and specific binding properties, making it a subject of interest in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-endo-(Cyanomethyl)endothall thioanhydride typically involves the modification of endothall or its derivativesThe thioanhydride group is then formed by reacting the intermediate compound with sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-endo-(Cyanomethyl)endothall thioanhydride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioanhydride group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding dicarboxylic acid.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dicarboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-endo-(Cyanomethyl)endothall thioanhydride has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of thioanhydrides and their derivatives.
Biology: The compound’s high toxicity and specific binding properties make it useful in studying enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: Its derivatives are explored for use in herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of 5-endo-(Cyanomethyl)endothall thioanhydride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound binds to these targets with high affinity, leading to inhibition of their activity. This binding is often mediated by the thioanhydride group, which forms covalent bonds with nucleophilic residues in the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Endothall: The parent compound, known for its herbicidal properties.
2-Methylendothall thioanhydride: A derivative with a methyl group at the 2-position.
5,6-Dehydroendothall thioanhydride: A derivative with a double bond between the 5 and 6 positions.
Uniqueness
5-endo-(Cyanomethyl)endothall thioanhydride is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
127311-94-8 |
|---|---|
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
2-[(1R,2S,6R,7S,8R)-3,5-dioxo-10-oxa-4-thiatricyclo[5.2.1.02,6]decan-8-yl]acetonitrile |
InChI |
InChI=1S/C10H9NO3S/c11-2-1-4-3-5-6-7(8(4)14-5)10(13)15-9(6)12/h4-8H,1,3H2/t4-,5-,6-,7-,8+/m1/s1 |
InChI-Schlüssel |
HXEYQZSAFYJJTA-PVFLNQBWSA-N |
Isomerische SMILES |
C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)SC3=O)CC#N |
Kanonische SMILES |
C1C(C2C3C(C1O2)C(=O)SC3=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


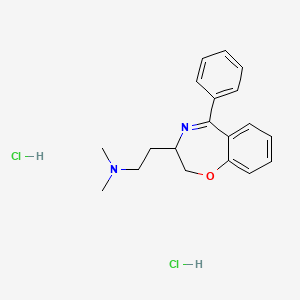
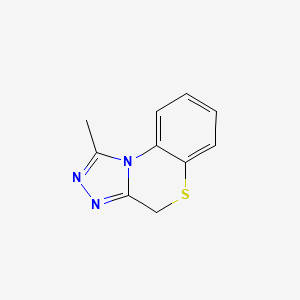
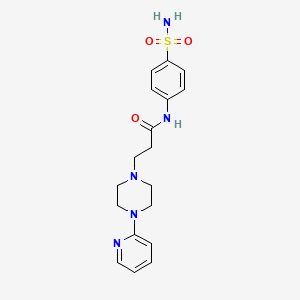
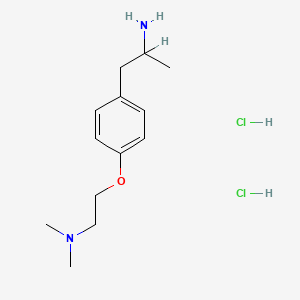
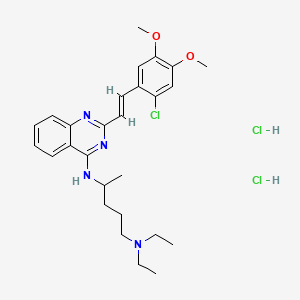

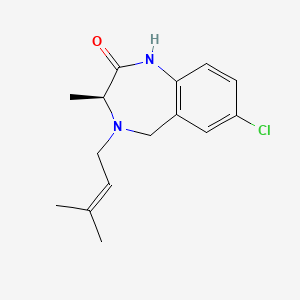
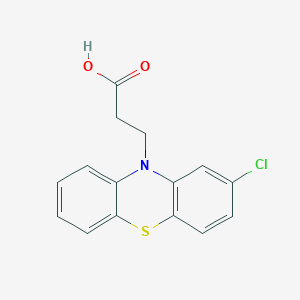
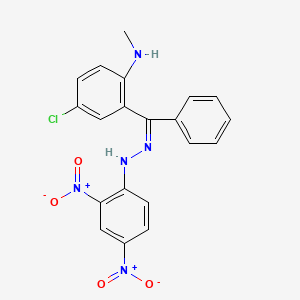
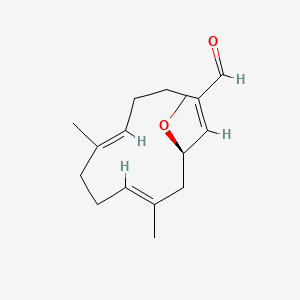

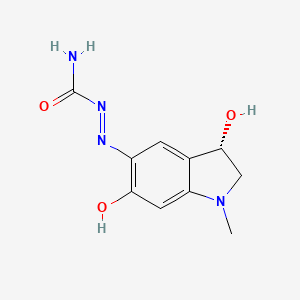
![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
